molecular formula C23H29NO4 B4647859 4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone CAS No. 886643-10-3

4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4647859
CAS RN: 886643-10-3
M. Wt: 383.5 g/mol
InChI Key: CPUNGPIQOVSEIK-UHFFFAOYSA-N
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Description

4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptor. It is a promising compound in the field of pharmaceutical research due to its potential therapeutic applications in various diseases.

Mechanism of Action

BQ-123 acts as a selective antagonist of 4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone receptor subtype A (ETA). It binds to the receptor and blocks the binding of 4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, thereby inhibiting its vasoconstrictor effects. This results in vasodilation, which can help in the treatment of hypertension and other cardiovascular diseases.
Biochemical and Physiological Effects:
BQ-123 has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce blood pressure in hypertensive rats and improve cardiac function in heart failure models. It has also been shown to inhibit the growth and metastasis of cancer cells.

Advantages and Limitations for Lab Experiments

BQ-123 has several advantages as a research tool. It is a selective antagonist of ETA receptor, which allows for the specific inhibition of 4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone signaling pathways. It is also stable and can be easily synthesized using SPPS or SPPS. However, BQ-123 has some limitations, including its poor solubility in aqueous solutions and its instability in acidic conditions.

Future Directions

There are several future directions for the research on BQ-123. One potential application is in the treatment of pulmonary hypertension, where it has been shown to improve pulmonary hemodynamics. Another potential application is in the treatment of cancer, where it has been shown to inhibit the growth and metastasis of cancer cells. Further research is needed to explore these potential therapeutic applications and to optimize the synthesis and formulation of BQ-123 for clinical use.
Conclusion:
In conclusion, BQ-123 is a promising compound in the field of pharmaceutical research due to its potential therapeutic applications in various diseases. It acts as a selective antagonist of ETA receptor and has been shown to have several biochemical and physiological effects. Further research is needed to explore its potential therapeutic applications and to optimize its synthesis and formulation for clinical use.

Scientific Research Applications

BQ-123 has been extensively studied for its therapeutic potential in various diseases, including hypertension, heart failure, pulmonary hypertension, and cancer. It has been shown to inhibit the vasoconstrictor effects of 4-(4-sec-butoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, which is involved in the pathogenesis of these diseases.

properties

IUPAC Name

4-(4-butan-2-yloxyphenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-5-15(4)28-17-10-8-16(9-11-17)18-13-23(25)24-20-14-22(27-7-3)21(26-6-2)12-19(18)20/h8-12,14-15,18H,5-7,13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUNGPIQOVSEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150288
Record name 6,7-Diethoxy-3,4-dihydro-4-[4-(1-methylpropoxy)phenyl]-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886643-10-3
Record name 6,7-Diethoxy-3,4-dihydro-4-[4-(1-methylpropoxy)phenyl]-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886643-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Diethoxy-3,4-dihydro-4-[4-(1-methylpropoxy)phenyl]-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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